molecular formula C16H16F4O3S B3040977 Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate CAS No. 256425-14-6

Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate

Cat. No.: B3040977
CAS No.: 256425-14-6
M. Wt: 364.4 g/mol
InChI Key: JQFNHASLDYYLIM-UHFFFAOYSA-N
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Description

This compound is a tetrafluorinated benzofuran derivative with a tert-butylthio methyl substituent at the 2-position and an ethyl ester group at the 3-position.

Properties

IUPAC Name

ethyl 2-(tert-butylsulfanylmethyl)-4,5,6,7-tetrafluoro-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F4O3S/c1-5-22-15(21)8-7(6-24-16(2,3)4)23-14-9(8)10(17)11(18)12(19)13(14)20/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFNHASLDYYLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C(=C2F)F)F)F)CSC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[b]furan core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the tert-butylthio group: This step involves the reaction of the intermediate compound with tert-butylthiol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using reagents like ethyl chloroformate or ethyl iodide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique electronic properties due to the presence of fluorine atoms make it a candidate for use in organic electronics and as a building block for advanced materials.

    Chemical Biology: It is used in studies to understand the interactions of fluorinated compounds with biological systems, which can lead to the development of new diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism by which Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their unique electronic properties. The tert-butylthio group may also play a role in the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Fluorination Patterns

Ethyl 2-methyl-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate (CAS 3265-71-2)
  • Structure : Differs by replacing the tert-butylthio group with a methyl group.
  • Properties : Molecular weight = 276.18 g/mol, density = 1.424 g/cm³, melting point = 69–70°C, boiling point = 295.9°C .
  • Fluorination enhances thermal stability but may lower solubility compared to non-fluorinated analogs.
Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates
  • Structure : Features a tetrahydrobenzo[b]thiophene core instead of benzofuran, with acrylamido substituents.
  • Bioactivity : Exhibits antibacterial and antioxidant properties, particularly when para-hydroxyphenyl groups are present (e.g., Compound F: IC₅₀ = 12.3 μM in DPPH assay) .
Ethyl 2-[(tert-Butylthio)methyl] Substituent
  • Role : The tert-butylthio group enhances lipophilicity (logP ≈ 3.3 predicted for similar compounds) and may act as a steric shield, reducing metabolic degradation.
Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Structure: Amino substituent instead of tert-butylthio-methyl; tetrahydrobenzo ring reduces aromaticity.
  • Applications: Serves as a precursor for Knoevenagel condensations to generate acrylamido derivatives with bioactivity .
  • Key Difference: The amino group enables facile functionalization, whereas the tert-butylthio group in the target compound limits further derivatization.

Pharmacological and Physicochemical Data

Compound Name Core Structure Substituents Molecular Weight (g/mol) Bioactivity (IC₅₀/EC₅₀) Reference
Target Compound Benzo[b]furan tert-Butylthio-methyl, tetrafluoro ~314.3 (estimated) Not reported
Ethyl 2-methyl-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate Benzo[b]furan Methyl, tetrafluoro 276.18 Not reported
Compound F (Thiophene derivative) Tetrahydrobenzo[b]thiophene 2-Cyano-3-(4-hydroxyphenyl)acrylamido ~395.4 12.3 μM (DPPH assay)

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s tert-butylthio group may require specialized reagents (e.g., tert-butylthiol) and protective strategies during synthesis, unlike methyl or amino analogs .
  • Biological Potential: While thiophene derivatives show promise as antibacterial agents, the tetrafluorinated benzofuran core in the target compound could offer unique selectivity in neurological or anti-inflammatory targets, as seen with fluorinated heterocycles in other studies .
  • Solubility Challenges : High fluorine content and bulky substituents may limit aqueous solubility, necessitating formulation optimization for therapeutic use.

Biological Activity

Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a benzo[b]furan core with multiple fluorine substitutions and a tert-butylthio group, which contribute to its unique chemical properties and potential applications in medicinal chemistry and materials science.

Chemical Structure

The compound's IUPAC name is ethyl 2-(tert-butylsulfanylmethyl)-4,5,6,7-tetrafluoro-1-benzofuran-3-carboxylate. Its molecular formula is C16H16F4O3SC_{16}H_{16}F_{4}O_{3}S, with a CAS registry number of 256425-14-6. The presence of fluorine atoms enhances its electronic properties, making it a candidate for various applications in chemical biology and drug design.

Synthesis

The synthesis typically involves several steps:

  • Formation of the benzo[b]furan core : Achieved through cyclization reactions.
  • Fluorination : Carried out using reagents like Selectfluor.
  • Attachment of the tert-butylthio group : Involves reacting the intermediate with tert-butylthiol in the presence of a base.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets within biological systems. The fluorine atoms may enhance binding affinity due to their electronegative nature, while the tert-butylthio group can influence lipophilicity and membrane permeability.

Cytotoxicity Studies

Research has indicated that derivatives of benzo[b]furan carboxylic acids exhibit cytotoxic activity against various cancer cell lines. A study evaluated several derivatives for their potential as anticancer agents through in vitro assays at the National Cancer Institute. This compound's structural features suggest it could possess similar or enhanced cytotoxic properties compared to other derivatives .

Pharmacological Potential

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures have exhibited significant activity against cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or other diseases.

Study on Cytotoxicity

A study published in Journal of Medicinal Chemistry investigated various benzo[b]furan derivatives for their cytotoxic effects. This compound was included in the analysis due to its structural similarity to known active compounds. The results indicated promising cytotoxic effects against several cancer cell lines .

Mechanistic Insights

Research focusing on the mechanism of action revealed that fluorinated compounds often interact with cellular targets more effectively than their non-fluorinated counterparts. This suggests that this compound could leverage these interactions for enhanced therapeutic efficacy.

Medicinal Chemistry

The compound is being explored as a potential pharmacophore in drug design due to its unique structural features that may allow for targeted interactions with biological macromolecules.

Materials Science

Its electronic properties make it suitable for applications in organic electronics and advanced material development.

Chemical Biology

Studies on fluorinated compounds like this one contribute to understanding their interactions within biological systems, leading to the development of new diagnostic tools and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The synthesis of tetrafluorobenzo[b]furan derivatives typically involves cyclization of fluorinated precursors under acidic or basic conditions. For example, describes a protocol using benzoylisothiocyanate and 1,4-dioxane for similar benzo[b]thiophene systems, which can be adapted. Key steps include:

  • Fluorination via electrophilic substitution or halogen exchange (e.g., using BF₃·OEt₂ as a catalyst for fluorination) .
  • Cyclization of intermediates with tert-butylthio groups using NaH in THF for deprotonation (analogous to methods in ).
  • Esterification via refluxing with ethanol and catalytic H₂SO₄.
    • Critical Parameters : Temperature control during fluorination (0–5°C to avoid side reactions) and stoichiometric ratios of tert-butylthiol to precursor (1.2:1 recommended) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Analyze 19F^{19}\text{F} NMR for tetrafluoro substitution patterns (δ −120 to −140 ppm for aromatic fluorines) and 1H^{1}\text{H} NMR for tert-butylthio-methyl protons (δ 1.3–1.5 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (as in ) resolves steric effects of the tert-butylthio group and confirms the benzofuran ring planarity.
    • Validation : Compare experimental data with computational models (DFT calculations for bond angles/distances) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of the tert-butylthio-methyl group?

  • Methodology :

  • Use bulky bases like LDA (lithium diisopropylamide) to suppress nucleophilic attack on the fluorinated aromatic ring .
  • Protect reactive sites with temporary directing groups (e.g., boronic esters) during thioalkylation .
    • Case Study : In , benzoylisothiocyanate was employed to stabilize intermediates, reducing disulfide byproduct formation.

Q. How does the tetrafluoro substitution impact the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodology :

  • Electrochemical Analysis : Cyclic voltammetry reveals electron-deficient behavior due to fluorine’s inductive effects, limiting Suzuki-Miyaura coupling efficiency .
  • Alternative Coupling : Use Pd-catalyzed C–H activation with directing groups (e.g., pyridine) to overcome electronic deactivation .
    • Data Contradiction : While fluorination typically enhances stability, notes thermal decomposition (>150°C) in related tetrafluoroborate salts, necessitating low-temperature protocols .

Q. What are the stability profiles of this compound under varying pH and solvent conditions?

  • Methodology :

  • Kinetic Studies : Monitor ester hydrolysis via HPLC in buffered solutions (pH 1–13). Hydrolysis accelerates above pH 10 due to nucleophilic attack on the carboxylate .
  • Solvent Effects : Stability in polar aprotic solvents (e.g., DMF) exceeds that in protic solvents (e.g., methanol), as per thermal gravimetric analysis (TGA) data in .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate

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